molecular formula C14H14F3N2O3PS B3042894 O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate CAS No. 680216-32-4

O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Cat. No.: B3042894
CAS No.: 680216-32-4
M. Wt: 378.31 g/mol
InChI Key: HKNHSGQHPPRVHS-UHFFFAOYSA-N
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Description

O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a useful research compound. Its molecular formula is C14H14F3N2O3PS and its molecular weight is 378.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

O,O-Dimethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, where it binds to the active site and inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts . Additionally, the compound interacts with other proteins and biomolecules, altering their function and activity through covalent binding or non-covalent interactions.

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, the compound disrupts normal cell signaling by inhibiting acetylcholinesterase, leading to prolonged neurotransmitter activity. This can result in overstimulation of neurons, causing symptoms such as muscle twitching, convulsions, and potentially neurotoxicity . In other cell types, the compound can affect gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding involves interactions with key amino acid residues in the enzyme’s active site, leading to a conformational change that inactivates the enzyme. Additionally, the compound may interact with other biomolecules, altering their function through similar binding mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild symptoms such as muscle twitching and increased salivation. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and even death . Threshold effects are observed, where a certain dosage level must be reached before significant toxic effects occur.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is crucial for its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, influencing its overall biochemical effects.

Properties

IUPAC Name

dimethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N2O3PS/c1-9-8-12(22-23(24,20-2)21-3)19-13(18-9)10-4-6-11(7-5-10)14(15,16)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNHSGQHPPRVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OP(=S)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.